GV2-20 - 346411-65-2

GV2-20

Catalog Number: EVT-270388
CAS Number: 346411-65-2
Molecular Formula: C15H13N3O6
Molecular Weight: 331.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GV2-20 is a potent inhibitor of cabonic anhydrase 2 (CA2).
Overview

GV2-20 is a compound identified as a potent inhibitor of carbonic anhydrases, particularly selective for certain isoforms such as human carbonic anhydrase II, VII, IX, and XII. This compound emerged from a screening process aimed at discovering small molecule inhibitors that could selectively target these enzymes, which play crucial roles in various physiological and pathological processes, including tumor growth and metastasis.

Source

The identification and characterization of GV2-20 were detailed in several studies. One significant source is the work that utilized an in silico target fishing approach to recycle a previously identified false-positive hit, GV2-20, which was highlighted in a cell-based screening for carbonic anhydrase inhibitors. This approach allowed for the refinement and validation of GV2-20's efficacy and selectivity against specific isoforms of carbonic anhydrases .

Classification

GV2-20 is classified as a carboxylic acid inhibitor of carbonic anhydrases. Its structure incorporates a 3-nitrobenzoic acid substructure, which is essential for its inhibitory activity. The compound belongs to the broader category of small molecule inhibitors used in medicinal chemistry to modulate enzyme activity.

Synthesis Analysis

Methods

The synthesis of GV2-20 involved several steps that focused on optimizing the chemical structure to enhance its potency and selectivity. The initial hit was identified through high-throughput screening methods, followed by iterative modifications based on structure-activity relationship studies.

Technical Details

  1. Substructure Selection: The 3-nitrobenzoic acid moiety was chosen as the core scaffold due to its established pharmacophoric properties.
  2. Chemical Diversity: A series of derivatives were synthesized by modifying the tail groups attached to the head group (the 3-nitrobenzoic acid), exploring variations in chemical, shape, and electronic properties to improve inhibition efficacy .
Molecular Structure Analysis

Structure

The molecular structure of GV2-20 features:

  • A 3-nitrobenzoic acid core.
  • A carboxylic acid functional group that plays a critical role in binding to the active site of carbonic anhydrases.

Data

Chemical Reactions Analysis

Reactions

GV2-20 primarily acts through reversible inhibition of carbonic anhydrases. The binding occurs at the enzyme's active site, preventing substrate access and thereby inhibiting enzymatic activity.

Technical Details

  1. Binding Mechanism: The carboxylic acid group forms hydrogen bonds with key amino acids within the enzyme's active site.
  2. Selectivity: The design allows for preferential binding to specific isoforms due to variations in the active site architecture among different carbonic anhydrase isoforms .
Mechanism of Action

Process

GV2-20 exerts its inhibitory effects by:

  1. Competitive Inhibition: Competing with bicarbonate or other substrates for binding at the active site.
  2. Disruption of Catalytic Activity: By binding to the enzyme, it alters the conformation necessary for catalysis.

Data

In vitro assays have demonstrated that GV2-20 shows high selectivity for certain isoforms over others, indicating its potential therapeutic applications where specific inhibition is required .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not extensively documented, compounds in this class typically exhibit:

  • Moderate solubility in organic solvents.
  • Stability under physiological conditions.

Chemical Properties

GV2-20 is characterized by:

  • Strong acidity due to the carboxylic acid group.
  • Potential reactivity with nucleophiles due to its electrophilic nitro group.

Relevant data regarding its stability and reactivity profiles would be beneficial but are currently limited in available literature.

Applications

Scientific Uses

GV2-20 has potential applications in:

  1. Drug Development: As a lead compound for developing selective inhibitors targeting specific carbonic anhydrase isoforms involved in cancer progression.
  2. Research Tools: For studying the role of carbonic anhydrases in physiological and pathological processes.

The ongoing exploration of GV2-20 derivatives may yield further insights into optimizing pharmacological profiles for therapeutic use against diseases where carbonic anhydrases are implicated .

Molecular Design & Rational Drug Development of GV2-20

Carbonic anhydrase (CA) inhibitors face significant challenges in achieving isoform selectivity due to the high structural conservation of active sites across human CA (hCA) isoforms. GV2-20 (3-[(2-phenylacetyl)amino]-5-nitrobenzoic acid) emerged as a breakthrough compound through rational drug design principles, specifically targeting tumor-associated hCA IX/XII over ubiquitous cytosolic isoforms like hCA I/II. This approach synergized scaffold optimization with computational methodologies to address the critical need for precision in oncology therapeutics [1] [2].

Scaffold Optimization Strategies for Carbonic Anhydrase Isoform Selectivity

Role of 3-Nitrobenzoic Acid Substructure in Tumor-Associated CA IX/XII Inhibition

The 3-nitrobenzoic acid moiety serves as GV2-20’s foundational pharmacophore, enabling potent inhibition via dual mechanisms:

  • Zinc-Binding Group (ZBG) Innovation: Unlike classical sulfonamide-based CA inhibitors (CAIs), the carboxylic acid group coordinates with the catalytic zinc ion in hCA IX/XII through a water-mediated network, maintaining low-nanomolar affinity while reducing off-target binding [2].
  • Hydrophobic Anchor Function: The meta-nitro group enhances selective binding to the hydrophobic midsection of hCA IX/XII active sites, a region structurally distinct from corresponding areas in off-target isoforms [2] [4].

Table 1: Inhibitory Activity (Kᵢ, nM) of GV2-20 and Analogues Against hCA Isoforms

CompoundhCA IhCA IIhCA IXhCA XIISelectivity Index (hCA II/IX)
GV2-20>10,0008.516.082.10.53
Compound 106,650>50,00016.082.1>3,125
Acetazolamide (AAZ)25012255.70.48

Data adapted from potency profiling studies [2]. Selectivity Index = Kᵢ(hCA II)/Kᵢ(hCA IX).

Notably, derivatives lacking the nitro group (e.g., compound 18 in referenced studies) exhibited >100-fold reduced activity against hCA IX/XII, confirming the nitro group’s indispensable role in isoform-specific binding [2].

Tail Approach for Enhancing hCA IX/XII Selectivity Over Ubiquitous Isoforms

The "tail" region of GV2-20 (2-phenylacetyl group) was optimized to exploit peripheral active site variations between isoforms:

  • Structural Plasticity Utilization: hCA IX/XII possess enlarged active site cavities due to unique residue substitutions (e.g., Ala67 in hCA IX vs Lys67 in hCA II). The flexible phenylacetyl tail occupies this region via van der Waals contacts, unavailable to bulkier inhibitors [1] [4].
  • Selectivity-by-Design: Systematic modifications of the tail moiety demonstrated that arylalkyl chains (e.g., phenylacetyl) maximized hCA IX/XII selectivity. Aliphatic or polar tails diminished potency due to steric clashes or hydrophilic mismatches [2].

This approach achieved unprecedented selectivity indices (SI >3,125 for hCA IX over hCA II in optimized analogues), addressing a key limitation of earlier CAIs [2].

Computational Fragment-Based Design Methodologies

In Silico Target Fishing for Repurposing False-Positives to CA Inhibitors

GV2-20’s discovery exemplifies computational repurposing of non-CAI hits:

  • Target Identification Workflow: Originally identified as a false-positive 14-3-3 protein modulator, GV2-20 underwent in silico target fishing using ligand similarity algorithms against a database of CA-binding fragments. Six potential targets were prioritized, with hCA II ranking highest via docking consensus scoring [3].
  • Validation: Enzymatic assays confirmed sub-10 nM inhibition of hCA II—validating the prediction. Subsequent profiling revealed the unexpected selectivity for tumor-associated isoforms (hCA IX/XII), highlighting the method’s utility in uncovering hidden pharmacological potential [3] [7].

Table 2: In Silico Target Fishing Results for GV2-20

Target ProteinDocking Score (kcal/mol)Ligand Similarity (Tanimoto)Experimental Kᵢ (nM)
hCA II-9.20.918.5
hCA IX-8.70.8916.0
hCA XII-8.50.8782.1
14-3-3σ-6.10.32>10,000

Data synthesized from target fishing studies [3].

Binding Mode Predictions via Molecular Docking Against hCA IX/XII Active Sites

Computational models elucidated GV2-20’s isoform selectivity:

  • Active Site Mapping: Molecular docking positioned the 3-nitrobenzoic acid core deep within the zinc coordination sphere of hCA IX/XII. The carboxylic acid oxygen atoms formed hydrogen bonds with Thr199/Thr200 (conserved in CA isoforms), while the nitro group engaged in hydrophobic interactions with Val131/Phe134 (hCA IX-specific residues) [2] [4].
  • Dynamic Confirmation: Molecular dynamics simulations revealed stable binding (>20 ns) with root-mean-square deviation (RMSD) <1.5 Å. In contrast, docking into hCA II showed steric clashes between the phenylacetyl tail and Lys67, explaining the minimal off-target inhibition [1] [9].

Table 3: Docking Parameters for GV2-20 in Tumor-Associated hCA Isoforms

ParameterhCA IXhCA XIIhCA II
Binding Energy (kcal/mol)-8.7-8.5-6.9
Zn-O Distance (Å)2.12.33.5
H-bond Interactions432
Hydrophobic Contacts975

Data derived from molecular docking studies [2] [4].

Properties

CAS Number

346411-65-2

Product Name

GV2-20

IUPAC Name

3,5-dinitro-4-(2-phenylethylamino)benzoic acid

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

InChI

InChI=1S/C15H13N3O6/c19-15(20)11-8-12(17(21)22)14(13(9-11)18(23)24)16-7-6-10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,19,20)

InChI Key

XAKDDYXCEWRWEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

GV220; GV2 20; GV2-20

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.